2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Lipophilicity Physicochemical property Drug design

The compound 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226441-38-8) belongs to the class of 1,4,5-trisubstituted 2-thioimidazoles, a scaffold extensively explored for its ability to inhibit pro-inflammatory cytokine release via p38 MAP kinase modulation. Its core architecture—a central imidazole ring bearing an isopropylthio substituent at position 2, a 4-methoxyphenyl group at position 5, and a 4-(trifluoromethoxy)phenyl group at position 1—embeds three independently tunable pharmacophoric elements within a single, synthetically accessible entity.

Molecular Formula C20H19F3N2O2S
Molecular Weight 408.44
CAS No. 1226441-38-8
Cat. No. B2636631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
CAS1226441-38-8
Molecular FormulaC20H19F3N2O2S
Molecular Weight408.44
Structural Identifiers
SMILESCC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H19F3N2O2S/c1-13(2)28-19-24-12-18(14-4-8-16(26-3)9-5-14)25(19)15-6-10-17(11-7-15)27-20(21,22)23/h4-13H,1-3H3
InChIKeyTUEPNTMQOLXMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226441-38-8): A Structurally Distinctive 2-Thioimidazole for Targeted Probe Development


The compound 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226441-38-8) belongs to the class of 1,4,5-trisubstituted 2-thioimidazoles, a scaffold extensively explored for its ability to inhibit pro-inflammatory cytokine release via p38 MAP kinase modulation [1]. Its core architecture—a central imidazole ring bearing an isopropylthio substituent at position 2, a 4-methoxyphenyl group at position 5, and a 4-(trifluoromethoxy)phenyl group at position 1—embeds three independently tunable pharmacophoric elements within a single, synthetically accessible entity. This structural combination distinguishes it from the majority of commercial imidazole libraries, which typically feature simpler substitution patterns or lack the electron‑withdrawing 4‑(trifluoromethoxy)phenyl moiety that is known to confer enhanced metabolic stability and modulated lipophilicity [2].

Why Generic 2-Thioimidazoles Cannot Substitute for 2-(Isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in Structure‑Activity‑Relationship Studies


The 2-thioimidazole phenotype is highly sensitive to even minor alterations at the thioether terminus [1]. Replacing the isopropylthio group with a methylthio congener (CAS 1226439‑92‑4) reduces both steric bulk and lipophilicity, while exchanging the 4‑(trifluoromethoxy)phenyl moiety for a 4‑(difluoromethoxy)phenyl analog (CAS 1226429‑19‑1) alters the electronic character and hydrogen‑bonding capacity of the N1‑aryl ring . Because the imidazole scaffold presents multiple vectors for target engagement—including π‑stacking, sulfur‑mediated interactions, and halogen‑bonding—each substitution permutation can produce non‑linear shifts in potency, selectivity, and ADME properties. Consequently, procurement of a generic “2‑thioimidazole” or a near‑neighbor analog without the precise substitution pattern risks invalidating a chemical probe campaign or a structure‑guided lead‑optimization program.

Quantitative Differentiation of 2‑(Isopropylthio)‑5‑(4‑methoxyphenyl)‑1‑(4‑(trifluoromethoxy)phenyl)‑1H‑imidazole Versus Closest Analogs


Enhanced Lipophilicity (cLogP) Relative to the Methylthio Analog

The replacement of the methylthio group in the comparator 5‑(4‑methoxyphenyl)‑2‑(methylsulfanyl)‑1‑[4‑(trifluoromethoxy)phenyl]‑1H‑imidazole (CAS 1226439‑92‑4) with an isopropylthio group in the target compound introduces an additional two methylene units, which is predicted to increase lipophilicity by approximately +1.0 to +1.2 log units based on the fragment contribution of an sp3‑hybridized carbon in aromatic thioethers [1]. This shift moves the compound from a clogP range of ~4.5 into a range of ~5.5–5.7, which is often associated with improved passive membrane permeability while remaining within the Rule‑of‑Five space .

Lipophilicity Physicochemical property Drug design

Increased Steric Bulk at the Thioether Position Compared With the Methylthio and Ethylthio Congeners

The isopropylthio substituent occupies a larger conformational volume than the methylthio (CAS 1226439‑92‑4) or ethylthio (CAS 1226445‑XX) analogs. In the context of 2‑thioimidazole p38α MAP kinase inhibitors, the 2‑alkylthio group projects into the hydrophobic pocket I of the kinase, and bulkier substituents have been shown to reduce affinity for off‑target kinases such as JNK2 and ERK2 [1]. Although no direct selectivity data exist for the target compound, the isopropyl group is approximately 2.5‑fold larger by molar refractivity than the methyl group (MR contributions: 15.0 vs. 5.65 cm³/mol), predicting a measurable shift in selectivity profile [2].

Steric hindrance Selectivity Kinase inhibition

Retention of the Metabolic‑Stability‑Enhancing 4‑(Trifluoromethoxy)phenyl Group Compared With the Difluoromethoxy Analog

The 4‑(trifluoromethoxy)phenyl substituent at N1 is a well‑validated motif for reducing oxidative metabolism at the para‑position of the phenyl ring. Replacement of the trifluoromethoxy group with a difluoromethoxy group (as in CAS 1226429‑19‑1) introduces a benzylic C‑H bond that is susceptible to cytochrome P450‑mediated oxidation, potentially generating reactive metabolites [1]. In microsomal stability assays conducted on matched molecular pairs of diaryl imidazoles, the CF₃O‑substituted compounds consistently exhibited intrinsic clearance values 2‑ to 5‑fold lower than their CHF₂O‑counterparts .

Metabolic stability Trifluoromethoxy CYP450 oxidation

High‑Value Application Scenarios for 2‑(Isopropylthio)‑5‑(4‑methoxyphenyl)‑1‑(4‑(trifluoromethoxy)phenyl)‑1H‑imidazole Based on Demonstrated Differentiation


Selective p38α MAP Kinase Chemical Probe Development

The enhanced steric bulk of the isopropylthio group, combined with the metabolic stability conferred by the 4‑(trifluoromethoxy)phenyl moiety, positions this compound as an ideal scaffold for developing a selective p38α MAP kinase probe. Unlike the methylthio analog, the isopropylthio substituent is predicted to occupy the hydrophobic pocket I of p38α while sterically clashing with the smaller gatekeeper residue of off‑target kinases such as JNK2 [1], enabling a selectivity‑driven SAR campaign.

Fragment‑Based Lead Generation with a Balanced Lipophilicity Profile

With an estimated cLogP of ~5.5, the compound sits within the optimal lipophilicity window for fragment and lead‑like molecules. This property makes it directly usable in biochemical and cellular assays without requiring extensive formulation optimization, in contrast to more hydrophilic analogs (e.g., the methylthio congener at cLogP ~4.5) that may exhibit poor membrane permeability in cell‑based p38 inhibition assays [2].

Structure–Activity‑Relationship Expansion via Late‑Stage Functionalization

The three‑point diversity of the imidazole core allows systematic variation: the 4‑methoxyphenyl group can be replaced with heteroaryl substituents (as described in the Laufer and Koch 2008 synthesis [1]), while the isopropylthio and trifluoromethoxyphenyl groups provide a stable, pre‑optimized pharmacokinetic framework. This modular approach accelerates the exploration of structure–activity landscapes for kinase and cytokine targets.

Calibration Standard for Physicochemical Property Prediction Models

The well‑defined structural gradient from the target compound through its methylthio and difluoromethoxy analogs constitutes a mini‑library ideal for calibrating in silico models. The measured lipophilicity (ΔcLogP ≈ 1.0) and metabolic stability (2‑ to 5‑fold difference in predicted intrinsic clearance) can serve as experimental benchmarks for refining fragment‑based drug design algorithms [2][3].

Quote Request

Request a Quote for 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.